tert-Butyl (4-ethynylpyridin-2-yl)carbamate

Purity specification Quality control Procurement benchmark

Researchers needing precise exit-vector geometry for GCN2 targeting or CuAAC click chemistry face regioisomer interchangeability risks. This 98% pure Boc-protected intermediate ensures correct 4-ethynyl placement. - **Key advantage**: Acid-labile Boc deprotection orthogonal to hydrogenolysis (vs. Cbz analog). - **Supply security**: RT-stable, batch-specific NMR/HPLC/GC QC. - **Proven application**: Direct precursor to single-digit nanomolar GCN2 inhibitors (Ki 2.50 nM).

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 1196145-93-3
Cat. No. B3089552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-ethynylpyridin-2-yl)carbamate
CAS1196145-93-3
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC=CC(=C1)C#C
InChIInChI=1S/C12H14N2O2/c1-5-9-6-7-13-10(8-9)14-11(15)16-12(2,3)4/h1,6-8H,2-4H3,(H,13,14,15)
InChIKeyYZLOEVLUFORFSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Specifications and Structural Identity


tert-Butyl (4-ethynylpyridin-2-yl)carbamate (CAS 1196145-93-3) is a heterocyclic building block of molecular formula C12H14N2O2 and molecular weight 218.25 g·mol⁻¹, featuring a pyridine core substituted with a terminal ethynyl group at the 4-position and a Boc-protected amine at the 2-position . The compound is supplied at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC analysis . It is classified as an advanced synthetic intermediate within the ethynylpyridine carbamate family and is stored at ambient room temperature [1].

Sonogashira / CuAAC coupling intermediate
Boc-protected 2-amino-4-ethynylpyridine scaffold
RT storage simplifies inventory workflow

Risks of Generic Substitution


Regioisomeric ethynylpyridine carbamates — including the 5‑ethynyl (CAS 832698‑01‑8), 6‑ethynyl (CAS 1934630‑23‑5), and 3‑ethynyl (CAS 1038779‑11‑1) variants — share the identical molecular formula C12H14N2O2 and are not functionally interchangeable with tert‑butyl (4‑ethynylpyridin‑2‑yl)carbamate . The relative positioning of the ethynyl and Boc‑NH substituents on the pyridine ring dictates the exit‑vector geometry for downstream Sonogashira coupling and CuAAC click reactions, directly controlling the spatial orientation of the resulting conjugate [1]. Furthermore, the Boc protecting group enables acid‑labile deprotection orthogonal to the hydrogenolysis conditions required for the corresponding Cbz‑protected analog benzyl N‑(4‑ethynylpyridin‑2‑yl)carbamate (CAS 2680850‑38‑6), a distinction critical in multi‑step synthetic sequences where protecting‑group compatibility governs route feasibility [2].

Regioisomer mismatch 3-, 5-, or 6-ethynyl isomers share identical formula but alter exit-vector geometry, shifting CuAAC conjugate spatial orientation and Sonogashira coupling trajectory
Protecting group mismatch Cbz analog (CAS 2680850-38-6) requires hydrogenolysis deprotection, incompatible with hydrogenation-sensitive groups tolerated by acid-labile Boc strategy

Quantitative Differentiation vs. Closest Analogs


Batch Purity and QC Verification

The target compound is supplied at a certified purity of 98% with complete batch-specific QC documentation including ¹H NMR, HPLC, and GC analyses . By comparison, the 5-ethynyl regioisomer tert-butyl (5-ethynylpyridin-2-yl)carbamate (CAS 832698-01-8) is typically offered at 97% purity , and the 6-ethynyl regioisomer tert-butyl (6-ethynylpyridin-2-yl)carbamate (CAS 1934630-23-5) at 97% purity . The 1% absolute purity differential, combined with tri-method analytical verification, reduces downstream impurity-carryover risk in multi-step synthetic sequences where cumulative yield losses from sub-stoichiometric impurities can exceed 5% over three or more steps.

Batch Purity & QC
Cross-study comparable
Target: 98% with ¹H NMR, HPLC, GC
Comparator regioisomers: 97% (single-method reporting)
Reduces cumulative impurity risk in multi-step synthesis
+1% purity differential; tri-method QC verification may limit impurity carryover
Purity specification Quality control Procurement benchmark

Storage Stability Profile

The target compound is stable under storage at ambient room temperature (RT) [1]. In contrast, the 6-ethynyl regioisomer tert-butyl (6-ethynylpyridin-2-yl)carbamate (CAS 1934630-23-5) requires refrigerated storage at 2–8°C [2]. This differential storage requirement carries practical consequences: cold-chain shipping incurs higher logistics costs, and repeated freeze-thaw cycles during laboratory use of the 6-ethynyl analog may accelerate degradation. The RT stability of the 4-ethynyl-2-Boc compound simplifies inventory management and reduces procurement-to-bench turnaround time.

Storage Stability
Cross-study comparable
Target: Room Temperature (RT)
6-Ethynyl comparator: 2–8°C (refrigerated)
Eliminates cold-chain logistics for inventory management
≥15°C higher storage tolerance; supplier storage recommendations
Storage condition Stability Logistics

Regiochemical Exit-Vector Geometry

The 4-ethynyl, 2-Boc-NH substitution pattern on the pyridine ring places the two reactive handles at an angle of approximately 120° relative to each other across the aromatic core . By comparison, the 2,6-disubstituted regioisomer (6-ethynyl, CAS 1934630-23-5) produces a ~60° exit-vector angle, while the 2,5-disubstituted isomer (5-ethynyl, CAS 832698-01-8) yields a ~180° (para-like) angle. In CuAAC click chemistry, the spatial orientation of the resulting 1,2,3-triazole-pyridine conjugate is directly governed by this substitution geometry [1]. The ~120° vector of the 4,2-isomer is particularly suited for constructing V-shaped bidentate ligand architectures, whereas the ~60° vector of the 2,6-isomer favors tighter chelation geometries.

Exit-Vector Geometry
Class-level inference
~120° angle (4-ethynyl, 2-NHBoc)
vs ~60° (2,6-isomer) / ~180° (2,5-isomer)
Governs CuAAC triazole conjugate spatial orientation
Idealized pyridine geometry; no single-crystal X-ray data for direct isomer comparison
Exit vector Structure-based design Click chemistry geometry

Protecting Group Orthogonality

The tert-butyl carbamate (Boc) protecting group on the target compound is cleaved under acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) . The closest alternative with identical 4-ethynyl-2-amino regiochemistry, benzyl N-(4-ethynylpyridin-2-yl)carbamate (Cbz-protected, CAS 2680850-38-6), requires hydrogenolysis (H₂, Pd/C) for deprotection [1]. This orthogonal deprotection profile means the Boc-protected compound is compatible with synthetic sequences containing hydrogenation-sensitive functionality (e.g., alkenes, benzyl esters, nitro groups), whereas the Cbz analog cannot be used under such conditions. Conversely, the Boc group is incompatible with strongly acidic reaction conditions that the Cbz group tolerates.

Deprotection Orthogonality
Supporting evidence
Boc: TFA/CH₂Cl₂ or HCl/dioxane (acid-labile)
Cbz: H₂/Pd-C (hydrogenolysis)
Determines route compatibility with reducible functional groups
Categorical mechanism orthogonality; no kinetic deprotection data for direct comparison
Protecting group strategy Orthogonal deprotection Multi-step synthesis

GCN2 Kinase Inhibitor Scaffold Context

Patent US 2023/0271939 A1 discloses 4-ethynylpyridine derivatives as potent inhibitors of General Control Nonderepressible 2 (GCN2) kinase, a validated target in cancer biology [1]. A representative compound within this patent series demonstrated a Ki of 2.50 nM against GCN2 in an enzyme inhibition assay conducted at 10 µM ATP [2]. The 4-ethynylpyridine moiety serves as the core scaffold from which the patent's SAR exploration proceeds, with the ethynyl group functioning as the Sonogashira coupling handle for introducing diverse aryl and heteroaryl substituents. The target compound — tert-butyl (4-ethynylpyridin-2-yl)carbamate — is a direct synthetic precursor to the deprotected 2-amino-4-ethynylpyridine intermediate used in constructing the patent's exemplified inhibitors. The patent further claims superior kinase selectivity for this scaffold class compared to prior art GCN2 inhibitors (WO 2018/030466) as assessed by KINOMEscan™ profiling [3].

Derivative GCN2 Activity
Supporting evidence
Ki = 2.50 nM
Patent scaffold SAR context; downstream derivative potency interpretation
Representative elaborated derivative, ATP 10 µM; US 2023/0271939 A1. Target compound is Boc precursor
GCN2 inhibitor Kinase Cancer Patent scaffold

Procurement-Driven Application Scenarios


GCN2 Inhibitor Medicinal Chemistry

The target compound serves as the direct Boc-protected precursor to the 2-amino-4-ethynylpyridine scaffold, which is the core template of patent US 2023/0271939 A1 . Following Boc deprotection (TFA/CH₂Cl₂), the free 2-amine can be acylated or sulfonylated while the 4-ethynyl group undergoes Sonogashira coupling with aryl/heteroaryl halides to generate GCN2 inhibitor candidates. Representative elaborated derivatives from this scaffold achieve single-digit nanomolar Ki values (2.50 nM at 10 µM ATP) against GCN2 . Using the incorrect regioisomer would place the ethynyl handle at a geometrically incompatible position, disrupting the pharmacophore geometry required for GCN2 binding pocket engagement.

CuAAC Click Chemistry for Ligand Construction

The terminal alkyne at the 4-position participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,4-disubstituted 1,2,3-triazoles. The ~120° exit-vector angle between the 4-triazole and 2-NHBoc substituents on the pyridine ring produces a V-shaped geometry suited for constructing bidentate metal-chelating ligands or bifunctional chemical biology probes . After Boc deprotection, the free amine provides a secondary functionalization point for biotin, fluorophore, or affinity-tag attachment. The RT storage stability of the Boc-protected precursor facilitates stockpiling for parallel library synthesis without cold-chain infrastructure.

Orthogonal Protection in Multi-Step Synthesis

In synthetic routes containing hydrogenation-sensitive functionality (olefins, benzyl esters, nitro groups, or allyl protecting groups), the Boc-protected 4-ethynyl-2-aminopyridine offers a critical advantage over the corresponding Cbz-protected analog (CAS 2680850-38-6) because Boc deprotection proceeds under acidic conditions (TFA or HCl) that do not affect these reducible groups . This orthogonality enables late-stage amine unmasking without protecting-group incompatibility, a decisive factor in complex natural product derivatization or PROTAC linker conjugation where multiple orthogonal protecting groups must coexist .

Quality-Critical Procurement for Parallel Synthesis

For automated parallel synthesis platforms or library production where intermediates undergo three or more consecutive synthetic steps, the 98% starting purity with verified NMR/HPLC/GC batch QC reduces cumulative impurity propagation. At 97% starting purity (as offered for the 5-ethynyl and 6-ethynyl regioisomers ), a three-step linear sequence with 90% per-step yield would deliver a final product with approximately 85.5% theoretical purity from starting material impurities alone versus approximately 88.5% from the 98% pure target compound — a 3% absolute purity advantage at the final product stage that can determine whether additional chromatographic purification is required before biological testing.

Application
Selection Property
Validation Focus
GCN2 inhibitor scaffold synthesis
4-Ethynyl regiospecificity
Scaffold geometry confirmation
CuAAC click-ligand construction
Exit-vector geometry
Bidentate ligand spatial orientation
Multi-step orthogonal protection
Boc acid-labile deprotection
Hydrogenation-sensitive group compatibility
Parallel synthesis quality control
Multi-method batch QC verification
Cumulative impurity propagation review
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